molecular formula C11H11NS B14113875 2,4-Dimethyl-5-phenylthiazol

2,4-Dimethyl-5-phenylthiazol

Cat. No.: B14113875
M. Wt: 189.28 g/mol
InChI Key: BWJJRBGXBFRKCF-UHFFFAOYSA-N
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Description

2,4-Dimethyl-5-phenyl-thiazol is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of 2,4-Dimethyl-5-phenyl-thiazol consists of a five-membered ring containing sulfur and nitrogen atoms, with methyl groups at positions 2 and 4, and a phenyl group at position 5.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dimethyl-5-phenyl-thiazol typically involves the cyclization of appropriate precursors. One common method is the reaction of alpha-haloketones with thioamides. For example, the reaction of 2-bromoacetophenone with thioacetamide under basic conditions can yield 2,4-Dimethyl-5-phenyl-thiazol .

Industrial Production Methods: Industrial production of 2,4-Dimethyl-5-phenyl-thiazol may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,4-Dimethyl-5-phenyl-thiazol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring or the thiazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dihydrothiazole derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

2,4-Dimethyl-5-phenyl-thiazol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dimethyl-5-phenyl-thiazol involves its interaction with various molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects. The phenyl group can enhance binding affinity to specific targets, contributing to its biological activity .

Comparison with Similar Compounds

    2,4-Dimethyl-thiazol: Lacks the phenyl group, which may reduce its biological activity.

    5-Phenyl-thiazol: Lacks the methyl groups, which can affect its chemical reactivity.

    2-Methyl-4-phenyl-thiazol: Similar structure but different substitution pattern, leading to varied properties.

Uniqueness: 2,4-Dimethyl-5-phenyl-thiazol is unique due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both methyl and phenyl groups contributes to its diverse applications in research and industry .

Properties

Molecular Formula

C11H11NS

Molecular Weight

189.28 g/mol

IUPAC Name

2,4-dimethyl-5-phenyl-1,3-thiazole

InChI

InChI=1S/C11H11NS/c1-8-11(13-9(2)12-8)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

BWJJRBGXBFRKCF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)C)C2=CC=CC=C2

Origin of Product

United States

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